molecular formula C23H22N2O2 B10766231 quinolin-5-yl1-pentyl-1H-indole-3-carboxylate

quinolin-5-yl1-pentyl-1H-indole-3-carboxylate

Cat. No.: B10766231
M. Wt: 358.4 g/mol
InChI Key: OSRRQNMXXGSCGK-UHFFFAOYSA-N
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Description

PB-22 5-hydroxyquinoline isomer is a synthetic cannabinoid, structurally analogous to potent aminoalkylindoles like JWH-018. Unlike JWH-018, PB-22 5-hydroxyquinoline isomer features an 8-hydroxyquinoline moiety in place of the naphthalene group. Its physiological and toxicological properties remain largely uncharacterized, and it is primarily intended for forensic and research purposes .

Preparation Methods

The synthetic routes for PB-22 5-hydroxyquinoline isomer are not extensively documented. industrial production methods likely involve chemical synthesis, with specific reaction conditions and reagents tailored for efficient production.

Chemical Reactions Analysis

PB-22 5-hydroxyquinoline isomer may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented. The major products formed from these reactions would depend on the specific reaction pathway.

Scientific Research Applications

While limited information exists, PB-22 5-hydroxyquinoline isomer could find applications in chemistry, biology, medicine, and industry. Researchers may explore its interactions with cannabinoid receptors, potential therapeutic effects, or industrial uses.

Mechanism of Action

The exact mechanism by which PB-22 5-hydroxyquinoline isomer exerts its effects remains unknown. It likely interacts with cannabinoid receptors, affecting signaling pathways and cellular responses.

Comparison with Similar Compounds

PB-22 5-hydroxyquinoline isomer’s uniqueness lies in its structural modification compared to JWH-018. Similar compounds include PB-22 itself, as well as other synthetic cannabinoids like 5-fluoro PB-22 6-hydroxyquinoline isomer and 5-fluoro PB-22 5-hydroxyquinoline isomer . These analogs differ in the position of the ester linkage within the quinoline moiety.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

quinolin-5-yl 1-pentylindole-3-carboxylate

InChI

InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(17-9-4-5-12-21(17)25)23(26)27-22-13-7-11-20-18(22)10-8-14-24-20/h4-5,7-14,16H,2-3,6,15H2,1H3

InChI Key

OSRRQNMXXGSCGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3C=CC=N4

Origin of Product

United States

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